molecular formula C9H10ClF2NO2 B2913710 [(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride CAS No. 1909316-10-4

[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2913710
CAS No.: 1909316-10-4
M. Wt: 237.63
InChI Key: RCXGQSTVYIJVEK-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzodioxol-substituted secondary amine hydrochloride. Its structure features a 2,2-difluoro-2H-1,3-benzodioxol core linked to a methylamine group via a methylene bridge. The difluoro substitution on the benzodioxol ring enhances electronegativity and may influence lipophilicity, metabolic stability, and receptor-binding properties compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-12-5-6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXGQSTVYIJVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OC(O2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-10-4
Record name [(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl](methyl)amine hydrochloride
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Biological Activity

(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC9H10F2N·HCl
Molecular Weight205.64 g/mol
Purity≥ 97%
AppearanceWhite crystalline solid

Research indicates that compounds containing the benzodioxole moiety often exhibit diverse biological activities. The difluorinated structure may enhance the interaction with biological targets, potentially affecting enzyme activity and receptor binding.

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cytochrome P450 enzymes which are crucial in drug metabolism.
  • Receptor Modulation : Similar compounds have shown activity at G protein-coupled receptors (GPCRs), suggesting potential roles in modulating neurotransmitter systems.

Biological Activity Profiles

A study profiling various chemicals, including those similar to (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride, revealed significant interactions across multiple biological pathways. The findings were categorized as follows:

Assay CategoryNumber of Active CompoundsActive %
Cholinesterase Inhibitors1515.16%
CYP Enzyme Activators8438.64%
GPCR (Aminergic)15795.06%

These results indicate a broad spectrum of potential therapeutic applications, particularly in neuropharmacology and toxicology assessments .

Case Studies and Research Findings

  • Toxicity Assessment : A comprehensive study evaluated the toxicity profiles of various benzodioxole derivatives, identifying (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride as having moderate acute toxicity (H302) and skin irritation potential (H315) . This highlights the importance of safety evaluations in drug development.
  • Pharmacological Applications : In vitro studies have demonstrated that similar compounds can modulate dopamine and serotonin pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzodioxole derivatives indicates that fluorination significantly alters pharmacokinetic properties, enhancing bioavailability and receptor affinity . This could be pivotal for optimizing therapeutic agents based on this scaffold.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzodioxol-Substituted Amines
Compound Name (Hydrochloride Salt) Core Structure Substituents on Benzodioxol Amine Group Modification Reference
Target Compound 2,2-Difluoro-2H-1,3-benzodioxol 2,2-difluoro Methylamine (CH₂NHCH₃)
2-(2H-1,3-Benzodioxol-5-yl)ethylamine 2H-1,3-benzodioxol None (non-fluorinated) Ethyl-m-methylamine (CH₂CH₂NHCH₃)
MDMA Hydrochloride 2H-1,3-benzodioxol None Isopropyl-m-methylamine (CH(CH₃)CH₂NHCH₃)
UWA-101 (2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine) 2H-1,3-benzodioxol None Cyclopropylethyl-m-methylamine

Key Observations :

  • Amine Chain : Modifications in the alkyl chain (e.g., cyclopropylethyl in UWA-101) influence steric bulk and binding affinity to receptors such as serotonin or dopamine transporters .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features
Property Target Compound MDMA Hydrochloride UWA-101
Lipophilicity (logP) ↑ (due to difluoro group) Moderate ↑ (cyclopropyl increases logP)
Metabolic Stability Likely ↑ (fluorine reduces CYP450 oxidation) Low (rapid demethylation) Moderate (cyclopropyl resists oxidation)
CNS Penetration Likely ↑ High High
Receptor Affinity Unknown (predicted 5-HT or TAAR1) 5-HT transporter inhibitor Potential TAAR1 agonist

Mechanistic Insights :

  • The difluoro group may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to MDMA .
  • Cyclopropane groups (as in UWA-101) enhance conformational rigidity, which could improve selectivity for specific CNS targets .

Q & A

How can researchers optimize the synthesis of (2,2-difluoro-2H-1,3-benzodioxol-5-yl)methylamine hydrochloride to achieve high purity?

Category: Basic (Synthesis & Characterization)
Answer:
To optimize synthesis, focus on:

  • Reaction Conditions: Use amine-protecting groups to minimize side reactions. For example, cyclocondensation or alkylation steps may require controlled pH and temperature (see benzodioxol-amine syntheses in and ).
  • Purification: Employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Purity ≥95% is achievable, as demonstrated in similar compounds .
  • Salt Formation: Ensure stoichiometric HCl addition during hydrochloride salt formation to avoid excess free base or acid .
  • Validation: Confirm purity via HPLC (≥95% threshold) and characterize intermediates using 1^1H/13^13C NMR .

What crystallographic tools are recommended for determining the crystal structure of this compound?

Category: Basic (Structural Elucidation)
Answer:
Key tools include:

  • SHELX Suite: For structure solution (SHELXS/SHELXD) and refinement (SHELXL). It is robust for small molecules and handles twinned or high-resolution data .
  • OLEX2: Provides an integrated workflow for structure visualization, refinement, and publication-ready CIF files. Its GUI simplifies anisotropic displacement ellipsoid modeling .
  • WinGX/ORTEP: For geometry analysis and graphical representation of thermal ellipsoids .

Table 1: Crystallography Software Comparison

ToolUse CaseStrengthReference
SHELXRefinement, twinned dataHigh precision
OLEX2Full workflow integrationUser-friendly GUI
WinGXData processing & metric analysisLegacy support

How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies may arise from:

  • Dynamic Effects: NMR detects solution-state conformers, while XRD shows static crystal packing. Use variable-temperature NMR to assess flexibility .
  • Polymorphism: Different crystal forms (e.g., hydrates) alter XRD patterns. Screen polymorphs via solvent-drop grinding and compare with DSC/TGA .
  • Validation: Cross-check with mass spectrometry (exact mass: 246.0252 g/mol, ) and elemental analysis. Re-refine XRD data using SHELXL’s TWIN/BASF commands for twinning .

What strategies are effective in identifying and quantifying synthetic impurities in this compound?

Category: Advanced (Analytical Chemistry)
Answer:

  • HPLC-MS: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm and confirm via exact mass (e.g., lists chloropretadalafil as a related impurity).
  • Reference Standards: Compare retention times and fragmentation patterns with certified impurities (e.g., desmethyltadalafil in ).
  • Quantification: Apply area normalization or external calibration curves for impurities >0.1% .

Table 2: Common Impurities and Detection Methods

Impurity TypeDetection MethodThresholdReference
Unreacted starting materialHPLC-UV (220 nm)≤0.5%
Hydrolysis byproductsLC-MS (ESI+)≤0.2%
Isomeric contaminantsChiral HPLC≤0.1%

Why is the hydrochloride salt form preferred in research settings for this amine compound?

Category: Basic (Pharmaceutical Chemistry)
Answer:

  • Stability: Hydrochloride salts resist oxidation and hydrolysis, extending shelf-life (e.g., glycine methyl ester HCl in ).
  • Solubility: Enhanced aqueous solubility facilitates in vitro assays (e.g., hypnotic drugs in ).
  • Crystallinity: Improved crystal packing aids XRD analysis and reproducibility .

How does the difluoro substitution on the benzodioxol ring influence the compound’s chemical reactivity?

Category: Advanced (Mechanistic Studies)
Answer:
The 2,2-difluoro group:

  • Electronic Effects: Electron-withdrawing fluorine atoms increase electrophilicity at the methylamine moiety, enhancing nucleophilic substitution reactivity .
  • Steric Effects: Reduced steric hindrance compared to bulkier substituents (e.g., ’s prop-2-enoic acid derivative).
  • Metabolic Stability: Fluorine resists CYP450-mediated oxidation, which is critical for in vivo studies .

What methodologies are employed to screen for polymorphic forms of this hydrochloride salt?

Category: Advanced (Materials Science)
Answer:

  • PXRD: Compare experimental patterns with simulated data from SHELXL .
  • Thermal Analysis: Use DSC to identify melting points and TGA to assess hydrate/anhydrous transitions .
  • Solvent Screening: Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) to induce polymorphism .

What in vitro assays are suitable for assessing the biological activity of this compound?

Category: Advanced (Pharmacology)
Answer:

  • Receptor Binding: Radioligand assays for serotonin/dopamine transporters (related to MDMA derivatives in ).
  • Enzyme Inhibition: Fluorescence-based assays for MAO or CYP450 isoforms .
  • Cytotoxicity: MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate neurotoxicity .

Notes

  • Avoid commercial vendors like ; instead, cite peer-reviewed methods (e.g., SHELX , OLEX2 ).
  • For structural analogs, cross-reference CAS 17617-23-1 () and impurity profiles in .
  • Safety protocols ( ) should accompany experimental design but are omitted here per scope.

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